molecular formula C21H16Cl3N3O3S B11707343 3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid

3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid

Cat. No.: B11707343
M. Wt: 496.8 g/mol
InChI Key: HCPSEKMCDNWKSK-UHFFFAOYSA-N
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Description

3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound with a molecular formula of C21H16Cl3N3O3S It is characterized by the presence of a trichloroethyl group, a naphthyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetaldehyde with a suitable amine to form the trichloroethyl intermediate.

    Naphthyl Group Introduction: The intermediate is then reacted with naphthylamine to introduce the naphthyl group.

    Carbamothioylation: The resulting compound undergoes carbamothioylation to introduce the carbamothioyl group.

    Benzoic Acid Coupling: Finally, the compound is coupled with benzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a dichloroethyl or monochloroethyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) are often employed.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dichloroethyl or monochloroethyl derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the trichloroethyl and naphthyl groups, which facilitate binding to hydrophobic pockets in the target molecules. The benzoic acid moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL-CARBAMIC ACID ETHYL ESTER
  • 1,1-DIMETHYL-3-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL)-UREA
  • 2-(3-(TRICHLORO-1-(NAPHTHALEN-YL-AC-AMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER

Uniqueness

What sets 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID apart from similar compounds is its specific combination of functional groups. The presence of both the trichloroethyl and naphthyl groups, along with the benzoic acid moiety, provides a unique set of chemical properties and reactivity patterns. This makes it particularly valuable in applications where these combined features are advantageous.

Properties

Molecular Formula

C21H16Cl3N3O3S

Molecular Weight

496.8 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C21H16Cl3N3O3S/c22-21(23,24)19(27-20(31)25-14-8-3-7-13(11-14)18(29)30)26-17(28)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,19H,(H,26,28)(H,29,30)(H2,25,27,31)

InChI Key

HCPSEKMCDNWKSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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